molecular formula C18H15ClN2O3 B2364815 5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-93-7

5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2364815
CAS RN: 902254-93-7
M. Wt: 342.78
InChI Key: GURWACYEIBHFKL-UHFFFAOYSA-N
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Description

5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to the one have been synthesized through various chemical reactions, including Pd-catalyzed arylation and reactions involving oxazolidinones and quinazolinones. For example, the synthesis of novel precursors of oxazolidinone analogues of chloroquinoline demonstrated potential antimicrobial and cytotoxic properties, highlighting the versatility of these compounds in drug development (Devi et al., 2013). Similarly, the synthesis of quinazolinone–thiazolidine–quinoline compounds has shown significant antimicrobial activity, showcasing the chemical transformation optimization for each synthetic step (Desai et al., 2011).

Antitumor and Antimicrobial Applications

Research into quinazolinone analogues has identified several compounds with remarkable antitumor and antimicrobial activities. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016). Antimicrobial studies of new 1,2,4-triazole derivatives also revealed compounds with good to moderate activities against various microorganisms, highlighting their potential as novel antimicrobial agents (Bektaş et al., 2007).

Catalytic and Synthetic Applications

Certain quinoline and oxazoline derivatives have been utilized in catalytic processes and as intermediates in the synthesis of more complex molecules. For example, isocyanide reactions toward the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides demonstrated the versatility of these compounds in organic synthesis (Yasaei et al., 2019). Additionally, chiral Pt(II)/Pd(II) pincer complexes have shown applications in catalytic asymmetric aldol and silylcyanation reactions, indicating their potential in asymmetric synthesis (Yoon et al., 2006).

properties

IUPAC Name

5-chloro-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-7-8-16-15(10-13)21(18(23)24-16)11-17(22)20-9-3-5-12-4-1-2-6-14(12)20/h1-2,4,6-8,10H,3,5,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURWACYEIBHFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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